Investigating the Tetrapeptide Class in Schistosome Prevention
AGPV (TFA) can be procured as a representative tetrapeptide for use in exploratory in vitro assays investigating schistosome parasite prevention [1]. In this context, it serves as a tool to generate preliminary data on the potential of this compound class to interfere with parasite mechanisms. Researchers should note that no specific quantitative data (e.g., IC50) is available, and results should be interpreted as initial screening data for this particular sequence.
